4-Fluoro-2-(morpholin-4-ylmethyl)phenol hydrochloride
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Overview
Description
4-Fluoro-2-(morpholin-4-ylmethyl)phenol hydrochloride is a chemical compound with a molecular formula of C11H14ClFNO2. It is characterized by the presence of a fluorine atom, a morpholine ring, and a phenol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-(morpholin-4-ylmethyl)phenol hydrochloride typically involves the reaction of 4-fluoro-2-hydroxybenzaldehyde with morpholine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-(morpholin-4-ylmethyl)phenol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and various nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and substituted phenols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Fluoro-2-(morpholin-4-ylmethyl)phenol hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(morpholin-4-ylmethyl)phenol hydrochloride involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with target proteins, while the morpholine ring can interact with various receptors. These interactions can modulate the activity of the target proteins and pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-methylphenol: Similar structure but lacks the morpholine ring.
2-(Morpholin-4-ylmethyl)phenol: Similar structure but lacks the fluorine atom.
4-Fluoro-2-(piperidin-4-ylmethyl)phenol: Similar structure but contains a piperidine ring instead of a morpholine ring.
Uniqueness
4-Fluoro-2-(morpholin-4-ylmethyl)phenol hydrochloride is unique due to the presence of both the fluorine atom and the morpholine ring, which confer specific chemical and biological properties. These features make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-fluoro-2-(morpholin-4-ylmethyl)phenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2.ClH/c12-10-1-2-11(14)9(7-10)8-13-3-5-15-6-4-13;/h1-2,7,14H,3-6,8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHKJPAQAMDQDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=CC(=C2)F)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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